Evolution of a ‘privileged’ P-alkene ligand: added planar chirality beats BINOL axial chirality in catalytic asymmetric C–C bond formation†‡
Chemical Communications Pub Date: 2023-11-20 DOI: 10.1039/D3CC04972H
Abstract
Alkene planar chirality is introduced in the ‘privileged’ P-alkene phosphoramidite ligand 1. The resulting diastereomeric ligands (pR,R)-5 and (pS,R)-5 form optically pure complexes of Rh(I) and Pd(II), which catalyze conjugate additions of boron C-nucleophiles to enones and allylic alkylations, respectively. In the Rh-catalyzed reaction, the planar chirality of the alkene exerts absolute enantiocontrol over the potent BINOL auxiliary.
Recommended Literature
- [1] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†
- [2] A function-switchable metal-free photocatalyst for the efficient and selective production of hydrogen and hydrogen peroxide†
- [3] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [4] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [5] Functionalized graphene sheet filled silicone foam nanocomposites
- [6] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [7] Towards high-throughput microfluidic Raman-activated cell sorting
- [8] Conformational modulation of Ant–Pro oligomers using chirality alteration of proline residues†
- [9] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [10] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†